molecular formula C10H11ClO3 B7858187 Ethyl 5-chloro-2-methoxybenzoate

Ethyl 5-chloro-2-methoxybenzoate

Cat. No.: B7858187
M. Wt: 214.64 g/mol
InChI Key: PYWOQQOGGYVMFM-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoic acid, featuring a chlorine atom and a methoxy group on the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 5-chloro-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-methoxybenzene with chloroacetyl chloride, followed by esterification with ethanol.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions, often using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 5-chloro-2-methoxybenzoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivative.

  • Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and reaction conditions involving high temperatures are typically employed.

Major Products Formed:

  • Oxidation: 5-chloro-2-methoxybenzoic acid

  • Reduction: Ethyl 5-chloro-2-methoxybenzyl alcohol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 5-chloro-2-methoxybenzoate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: this compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Ethyl 5-chloro-2-methoxybenzoate is similar to other chlorinated benzoic acid esters, such as Mthis compound and Ethyl 2-methoxybenzoate. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where these other compounds may not be as effective.

Comparison with Similar Compounds

  • Methyl 5-chloro-2-methoxybenzoate

  • Ethyl 2-methoxybenzoate

  • 5-Chloro-2-methoxybenzoic acid

  • 2-Methoxybenzoic acid

Properties

IUPAC Name

ethyl 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-10(12)8-6-7(11)4-5-9(8)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWOQQOGGYVMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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